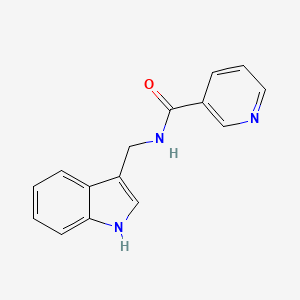![molecular formula C26H30N2O3 B14515827 2-{Bis[4-(dimethylamino)phenyl]methyl}-5-ethoxybenzoic acid CAS No. 62632-85-3](/img/structure/B14515827.png)
2-{Bis[4-(dimethylamino)phenyl]methyl}-5-ethoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{Bis[4-(dimethylamino)phenyl]methyl}-5-ethoxybenzoic acid is a complex organic compound characterized by the presence of dimethylamino groups and an ethoxybenzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bis[4-(dimethylamino)phenyl]methyl}-5-ethoxybenzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Friedel-Crafts acylation of dimethylaniline using reagents such as phosgene or triphosgene . The reaction conditions often require anhydrous environments and the use of catalysts like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-{Bis[4-(dimethylamino)phenyl]methyl}-5-ethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-{Bis[4-(dimethylamino)phenyl]methyl}-5-ethoxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{Bis[4-(dimethylamino)phenyl]methyl}-5-ethoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing biological pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{Bis[4-(dimethylamino)phenyl]methyl}phenol .
Michler’s ketone: Bis[4-(dimethylamino)phenyl]methanone.
Uniqueness
2-{Bis[4-(dimethylamino)phenyl]methyl}-5-ethoxybenzoic acid is unique due to its ethoxybenzoic acid moiety, which imparts distinct chemical and biological properties compared to similar compounds like Michler’s ketone.
Eigenschaften
CAS-Nummer |
62632-85-3 |
|---|---|
Molekularformel |
C26H30N2O3 |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
2-[bis[4-(dimethylamino)phenyl]methyl]-5-ethoxybenzoic acid |
InChI |
InChI=1S/C26H30N2O3/c1-6-31-22-15-16-23(24(17-22)26(29)30)25(18-7-11-20(12-8-18)27(2)3)19-9-13-21(14-10-19)28(4)5/h7-17,25H,6H2,1-5H3,(H,29,30) |
InChI-Schlüssel |
OEIJGEKOTGUZGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


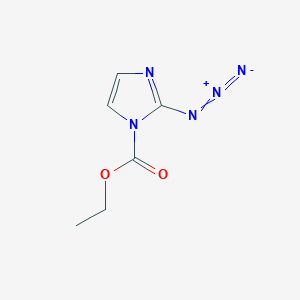


silane](/img/structure/B14515770.png)


![2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14515778.png)
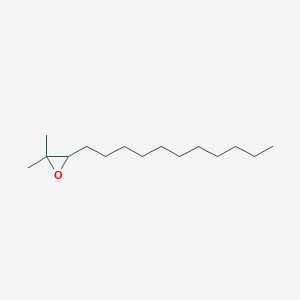
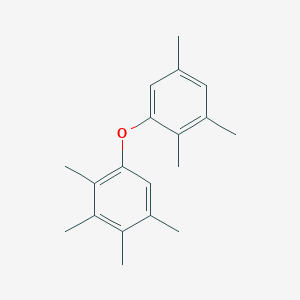
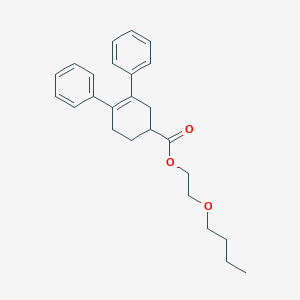
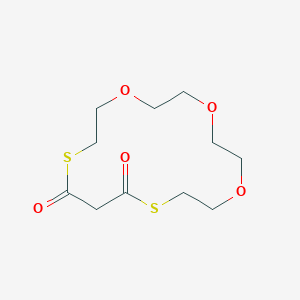
![N-{3-[Ethyl(2-methoxyethyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14515789.png)
![4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide](/img/structure/B14515796.png)
